1-(4-nitrobenzoyl)-4-phenylpiperazine
Description
1-(4-Nitrobenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a phenyl group at the N4-position and a 4-nitrobenzoyl moiety at the N1-position. The compound’s structure combines aromatic and electron-withdrawing groups, which influence its physicochemical and biological properties.
For instance:
- Benzoylation: Reacting 4-phenylpiperazine with 4-nitrobenzoyl chloride in anhydrous dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) could yield the target compound, as seen in structurally similar derivatives .
- Microwave-assisted synthesis: describes microwave heating (280°C) for piperazine derivatives, which may accelerate nucleophilic substitution or coupling reactions .
Structural Characteristics: Crystallographic data for related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (orthorhombic, space group Pna2₁) and 1-(4-bromobenzoyl)-4-phenylpiperazine (monoclinic, space group P2₁), highlight the influence of substituents on molecular packing. The nitro group’s para position likely promotes planar geometry and stable π-π stacking interactions .
Properties
IUPAC Name |
(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUARQQOANSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrobenzoyl)-4-phenylpiperazine typically involves the acylation of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl group.
Oxidation: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminobenzoyl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
1-(4-Nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpiperazine moiety can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of 1-(4-nitrobenzoyl)-4-phenylpiperazine are distinct from analogs due to substituent positioning and electronic effects. Key comparisons include:
Key Findings
Substituent Position and Electronic Effects :
- The para-nitro group in this compound enhances electron-withdrawing properties compared to meta-nitro analogs (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine). This difference may alter binding affinities in biological targets .
- Sulfonyl vs. Benzoyl Groups : Sulfonyl derivatives (e.g., NSPP) exhibit neuroprotective effects via hedgehog pathway activation, whereas benzoyl derivatives may favor different pharmacokinetic profiles due to reduced polarity .
Dopamine Receptor Selectivity: Fluorinated benzoyl derivatives (e.g., 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine) demonstrate high D4 receptor affinity and brain penetration, highlighting the role of halogenation in receptor selectivity .
Synthetic Flexibility :
- Microwave-assisted synthesis () offers rapid access to nitro-substituted piperazines, while alkylation () and sulfonylation () enable modular functionalization .
Contradictions and Limitations
- Species-Specific Activity : For example, KN62 (a piperazine-containing antagonist) shows 10-fold lower IC₅₀ values at 22°C than at 37°C, complicating cross-species comparisons .
- Assay Variability : Antagonist potency estimates for sulfonamides (e.g., PPADS) are affected by buffer composition and protein binding, underscoring the need for standardized assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
